

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Chloro-4-iodopyridin-2-amine**

Cat. No.: **B3026844**

[Get Quote](#)

3-Chloro-4-iodopyridin-2-amine is a strategically substituted pyridine derivative that has emerged as a highly valuable intermediate in the fields of medicinal chemistry and materials science.^[1] Its molecular architecture, featuring a pyridine core with three distinct functional handles—an amine group, a chloro substituent, and a highly reactive iodo group—offers a platform for complex molecular design. The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its synthetic utility, allowing for selective, sequential functionalization through modern cross-coupling methodologies.^[2] This guide provides an in-depth exploration of the experimental protocols and chemical logic underpinning the use of this powerful building block.

The primary utility of **3-Chloro-4-iodopyridin-2-amine** lies in the pronounced reactivity of the carbon-iodine bond at the C4 position towards palladium-catalyzed oxidative addition. This reactivity significantly surpasses that of the carbon-chlorine bond at the C3 position, enabling exquisite regioselectivity in a variety of cross-coupling reactions.^[3] The 2-amino group, while a key component of the final target molecules, also plays a crucial electronic role and can act as a coordinating group to the metal catalyst, a factor that must be considered in reaction design.^{[4][5]}

This document serves as a practical guide for researchers, offering detailed, field-proven protocols for key transformations such as Suzuki-Miyaura and Sonogashira couplings. Beyond mere procedural steps, it delves into the causality behind experimental choices, providing a framework for troubleshooting and optimization.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any experimental setting.

Table 1: Physicochemical Data for **3-Chloro-4-iodopyridin-2-amine**

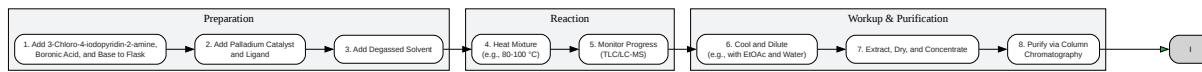
Property	Value	Source
CAS Number	1152617-24-7	[6] [7]
Molecular Formula	C ₅ H ₄ ClIN ₂	[8]
Molecular Weight	254.46 g/mol	[8]
Appearance	Off-white to light brown solid	[9]
Solubility	Sparingly soluble in water (1.1 g/L at 25°C)	[10]

| Storage | Store in a freezer (-20°C), under an inert atmosphere, and protected from light. |[\[11\]](#)
|

Table 2: GHS Hazard and Precautionary Statements

Classification	Statement	Source
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.	[8]

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[\[8\]](#) |


Core Application: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely utilized methods for functionalizing **3-Chloro-4-iodopyridin-2-amine**, primarily leveraging the high reactivity of the C4-iodine bond.[12]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable tool for forming carbon-carbon bonds between the C4 position of the pyridine ring and a wide range of aryl or vinyl boronic acids or esters.[3] This reaction is fundamental to the synthesis of biaryl and vinyl-substituted pyridines, which are common motifs in pharmacologically active compounds.[13]

The success of a Suzuki coupling hinges on the careful orchestration of several components. The choice of a palladium(0) source, such as $\text{Pd}(\text{PPh}_3)_4$ or one generated in situ from a Pd(II) precatalyst like $\text{PdCl}_2(\text{dppf})$, is critical. The phosphine ligands stabilize the palladium center and modulate its reactivity. A base (e.g., K_2CO_3 , Cs_2CO_3) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[14][15] The solvent system, often a mixture like 1,4-dioxane and water, must solubilize both the organic and inorganic reagents to facilitate the reaction.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-4-iodopyridin-2-Amine CAS 1152617-24-7 [homesunshinepharma.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. (3-Chloro-4-iodopyridin-2-yl)amine | 1152617-24-7 [chemicalbook.com]
- 8. 3-Chloro-4-iodopyridin-2-amine | C5H4ClN2 | CID 51034459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. 1152617-24-7|3-Chloro-4-iodopyridin-2-amine|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026844#experimental-protocols-using-3-chloro-4-iodopyridin-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com